molecular formula C20H19F2N3O2 B11130544 N-(2,6-difluorobenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-(2,6-difluorobenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11130544
M. Wt: 371.4 g/mol
InChI Key: HBEFNAIOTYWWCL-UHFFFAOYSA-N
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Description

N-[(2,6-DIFLUOROPHENYL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes difluorophenyl and methoxyphenyl groups attached to a pyrazole ring. Its molecular formula is C18H17F2N3O2, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

The synthesis of N-[(2,6-DIFLUOROPHENYL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions are generally mild, making it suitable for synthesizing complex organic molecules.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the desired product .

Chemical Reactions Analysis

N-[(2,6-DIFLUOROPHENYL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[(2,6-DIFLUOROPHENYL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions. Its stability and reactivity make it suitable for various biological experiments.

    Medicine: Potential applications in drug development, particularly for designing new pharmaceuticals with specific biological activities. Its structure may allow it to interact with specific molecular targets in the body.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2,6-DIFLUOROPHENYL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[(2,6-DIFLUOROPHENYL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19F2N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C20H19F2N3O2/c1-12-15(20(25-24-12)13-6-8-14(27-2)9-7-13)10-19(26)23-11-16-17(21)4-3-5-18(16)22/h3-9H,10-11H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

HBEFNAIOTYWWCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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